![molecular formula C5H16Cl2N2 B1641977 N',N'-Dimethylpropane-1,3-diamine;dihydrochloride CAS No. 52198-63-7](/img/structure/B1641977.png)
N',N'-Dimethylpropane-1,3-diamine;dihydrochloride
Overview
Description
“N’,N’-Dimethylpropane-1,3-diamine;dihydrochloride” is also known as N,N’-Dimethyl-1,3-propanediamine. It is a chemical crosslinking reagent . It is employed as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Synthesis Analysis
N,N’-Dimethyl-1,3-propanediamine can be synthesized from 1,3-Dimethyl-3,4,5,6-tetrahydro-2 (1H)-pyrimidinone .Molecular Structure Analysis
The linear formula of N,N’-Dimethyl-1,3-propanediamine is CH3NHCH2CH2CH2NHCH3 . The molecular weight is 102.18 . The SMILES string is CNCCCNC .Chemical Reactions Analysis
N,N’-Dimethyl-1,3-propanediamine is a chemical crosslinking reagent . It is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Physical And Chemical Properties Analysis
N,N’-Dimethyl-1,3-propanediamine is a clear colorless liquid . It has a density of 0.817 g/mL at 25 °C and a boiling point of 145 °C . It is fully miscible in water .Scientific Research Applications
Cleavage of N-alkylphthalimide Derivatives
This compound is useful for the cleavage of N-alkylphthalimide derivatives to give primary amines. It serves as an alternative to methyl hydrazine in this application .
Epoxy Resin Hardener
In the plastics industry, it is used directly as a hardener in epoxy resins .
Cross-linking Agent for Cellulose Fibers
The paper industry utilizes this compound as a cross-linking agent for cellulose fibers .
Anti-shrinking Agent for Leather
It acts as an anti-shrinking agent in the treatment of leather .
Pharmaceutical Intermediate
This compound is employed as a pharmaceutical intermediate, indicating its use in the synthesis of various pharmaceuticals .
Organic Synthesis
It is an important raw material used in organic synthesis, which can include a wide range of chemical reactions and product formations .
Agrochemicals
The compound finds application in the production of agrochemicals, likely due to its reactivity and ability to form stable compounds .
Dye Stuffs
Lastly, it is used in the manufacturing of dye stuffs, which are substances used to impart color to textiles, paper, leather, and other materials .
Mechanism of Action
Target of Action
N,N-Dimethyl-1,3-propanediamine Dihydrochloride, also known as N’,N’-Dimethylpropane-1,3-diamine;dihydrochloride, is a chemical compound with the formula C5H14N2
Mode of Action
It is known to be a chemical crosslinking reagent , which suggests that it may interact with its targets by forming covalent bonds, thereby altering their structure and function.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLZNQQMWUDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1,3-propanediamine Dihydrochloride | |
CAS RN |
52198-63-7 | |
Record name | N,N-Dimethyl-1,3-propanediamine Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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